(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one (2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 308088-08-6
VCID: VC7055328
InChI: InChI=1S/C15H15ClN2OS/c1-10-14(13(19)8-9-18(2)3)20-15(17-10)11-4-6-12(16)7-5-11/h4-9H,1-3H3/b9-8+
SMILES: CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CN(C)C
Molecular Formula: C15H15ClN2OS
Molecular Weight: 306.81

(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one

CAS No.: 308088-08-6

Cat. No.: VC7055328

Molecular Formula: C15H15ClN2OS

Molecular Weight: 306.81

* For research use only. Not for human or veterinary use.

(2E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one - 308088-08-6

Specification

CAS No. 308088-08-6
Molecular Formula C15H15ClN2OS
Molecular Weight 306.81
IUPAC Name (E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Standard InChI InChI=1S/C15H15ClN2OS/c1-10-14(13(19)8-9-18(2)3)20-15(17-10)11-4-6-12(16)7-5-11/h4-9H,1-3H3/b9-8+
Standard InChI Key LKNXOGRQXOTZQQ-CMDGGOBGSA-N
SMILES CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CN(C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, (E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one, reflects its key functional groups:

  • A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) substituted at position 2 with a 4-chlorophenyl group and at position 4 with a methyl group.

  • A propenone chain (CH3N(CH3)2\text{CH}_3\text{N}(\text{CH}_3)_2) attached to the thiazole’s fifth position, stabilized in the E (trans) configuration .

The stereochemistry is critical, as the E configuration influences molecular geometry and intermolecular interactions, potentially affecting binding to biological targets.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number308088-08-6
Molecular FormulaC15H15ClN2OS\text{C}_{15}\text{H}_{15}\text{ClN}_2\text{OS}
Molecular Weight306.81 g/mol
IUPAC Name(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
SMILES NotationCC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CN(C)C

Synthesis and Structural Characterization

Crystallographic Insights

Physicochemical Properties

Solubility and Stability

Data on solubility are unavailable, but the presence of a polar dimethylamino group (logP1.2\log P \approx 1.2) and a hydrophobic thiazole-chlorophenyl system (logP3.5\log P \approx 3.5) implies amphiphilic behavior, with potential solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability under acidic or basic conditions remains unstudied, though the thiazole ring is generally resistant to hydrolysis under mild conditions .

Table 2: Predicted Physicochemical Parameters

ParameterPredictionBasis
LogP (Octanol-Water)~2.8Fragment-based estimation
Hydrogen Bond Donors0Absence of -OH or -NH groups
Hydrogen Bond Acceptors4Thiazole S, N; ketone O
Rotatable Bonds4Propenone chain and aryl group

Hypothetical Biological Activity

Mechanistic Considerations

The compound’s structure aligns with known bioactive thiazoles, which often target:

  • Enzyme Active Sites: Thiazoles inhibit kinases (e.g., EGFR) by mimicking ATP’s adenine moiety.

  • Microbial Pathways: Chlorophenyl-thiazole hybrids disrupt bacterial cell wall synthesis via penicillin-binding protein inhibition .

The dimethylamino group may enhance membrane permeability, as seen in pro-drug designs where tertiary amines facilitate cellular uptake.

Comparative Analysis with Analogues

A structurally similar compound, 5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-...-thiazole, demonstrated moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) . Substituting fluorine with chlorine typically increases lipophilicity and target affinity, suggesting the subject compound could exhibit enhanced potency .

Research and Development Status

Commercial availability is limited, with one supplier listing it as discontinued (purity ≥95%) . The lack of pharmacokinetic or toxicity data underscores its status as a research-grade compound, unsuitable for preclinical studies without further characterization .

Future Directions

  • Synthesis Optimization: Develop scalable routes with stereochemical control.

  • Biological Screening: Evaluate antimicrobial, anticancer, and enzyme inhibitory activity.

  • Computational Modeling: Predict binding modes against targets like COX-2 or DNA gyrase.

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